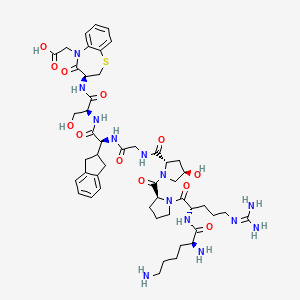

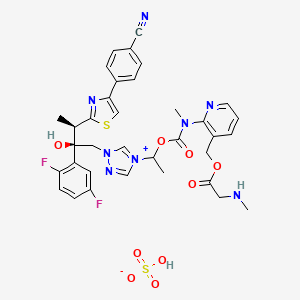

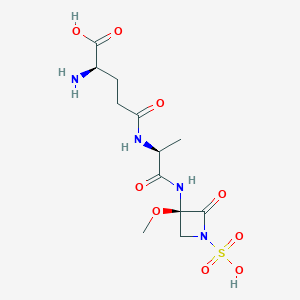

L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JMV-1645 is a potent and selective B(1) bradykinin receptor antagonist.

Aplicaciones Científicas De Investigación

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming various advanced glycation end-products. These modifications are linked to complications in diabetes and some neurodegenerative diseases. MG is found in foodstuffs and beverages and accumulates in the body due to fasting, metabolic disorders, or defects in MG detoxification processes. Interestingly, low doses of MG over time can cause degenerative changes in tissues and exhibit anticancer activity. MG in biological samples can be quantified using HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Complex Peptides

Research in peptide synthesis, as shown in studies from the 1950s and 1960s, demonstrates the ability to create complex peptides involving L-lysine, L-arginine, and L-prolyl amino acids, among others. These studies contribute to the understanding of peptide bond formation and the synthesis of biologically active peptides (Boissonnas et al., 1958; Boissonnas et al., 1961).

Radiopharmaceutical Imaging

The Tc-99m complex of various amino acid sequences, including L-lysyl and L-prolyl, serves as a radiopharmaceutical designed for imaging inflammation sites. The study of these complexes aids in characterizing their behavior in aqueous solutions and their potential applications in medical imaging (Wong et al., 2001).

Antidepressant Effects of Peptide Compounds

The study of peptides like INN 00835, containing L-phenylalanyl, L-prolyl, and L-arginyl, demonstrates their potential antidepressant effects. Such research provides insights into the biochemical markers for effective depression treatment and the development of new therapeutic agents (Kelly et al., 1999; Leonard et al., 1998).

Enzyme-Catalyzed Synthesis in Anhydrous Solvents

Enzyme-catalyzed synthesis of oligopeptides, including L-arginyl and L-serine, in nearly anhydrous solvents, represents a significant advancement in peptide synthesis methods. This process can be used to create peptides with cell attachment activity, important in biomaterials science (Nakajima et al., 1990).

Propiedades

Número CAS |

284037-77-0 |

|---|---|

Nombre del producto |

L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)- |

Fórmula molecular |

C49H69N13O12S |

Peso molecular |

1064.23 |

Nombre IUPAC |

2-[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid |

InChI |

InChI=1S/C49H69N13O12S/c50-16-6-5-11-31(51)42(68)56-32(12-7-17-54-49(52)53)46(72)60-18-8-14-36(60)48(74)61-23-30(64)21-37(61)44(70)55-22-39(65)59-41(29-19-27-9-1-2-10-28(27)20-29)45(71)57-33(25-63)43(69)58-34-26-75-38-15-4-3-13-35(38)62(47(34)73)24-40(66)67/h1-4,9-10,13,15,29-34,36-37,41,63-64H,5-8,11-12,14,16-26,50-51H2,(H,55,70)(H,56,68)(H,57,71)(H,58,69)(H,59,65)(H,66,67)(H4,52,53,54)/t30-,31+,32+,33+,34-,36+,37+,41+/m1/s1 |

Clave InChI |

FXTFICQJMBHGPE-XMLMJMRQSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(C3CC4=CC=CC=C4C3)C(=O)NC(CO)C(=O)NC5CSC6=CC=CC=C6N(C5=O)CC(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

JMV-1645; JMV 1645; JMV1645; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

![5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)